molecular formula C20H11ClN2O5 B3621088 2-chloro-5-[5-[(Z)-2-cyano-2-(4-nitrophenyl)ethenyl]furan-2-yl]benzoic acid

2-chloro-5-[5-[(Z)-2-cyano-2-(4-nitrophenyl)ethenyl]furan-2-yl]benzoic acid

Cat. No.: B3621088
M. Wt: 394.8 g/mol
InChI Key: PVYPXUSCJKUEGQ-NTEUORMPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-5-[5-[(Z)-2-cyano-2-(4-nitrophenyl)ethenyl]furan-2-yl]benzoic acid is a complex organic compound that features a combination of aromatic rings, a cyano group, and a nitro group

Properties

IUPAC Name

2-chloro-5-[5-[(Z)-2-cyano-2-(4-nitrophenyl)ethenyl]furan-2-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H11ClN2O5/c21-18-7-3-13(10-17(18)20(24)25)19-8-6-16(28-19)9-14(11-22)12-1-4-15(5-2-12)23(26)27/h1-10H,(H,24,25)/b14-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVYPXUSCJKUEGQ-NTEUORMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=CC2=CC=C(O2)C3=CC(=C(C=C3)Cl)C(=O)O)C#N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C(=C/C2=CC=C(O2)C3=CC(=C(C=C3)Cl)C(=O)O)/C#N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H11ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-5-[5-[(Z)-2-cyano-2-(4-nitrophenyl)ethenyl]furan-2-yl]benzoic acid typically involves multiple steps, starting from readily available starting materials. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds . This reaction requires a palladium catalyst and a boronic acid or ester as a coupling partner. The reaction conditions are generally mild and can tolerate a variety of functional groups.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-chloro-5-[5-[(Z)-2-cyano-2-(4-nitrophenyl)ethenyl]furan-2-yl]benzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under appropriate conditions.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative, while substitution of the chlorine atom could yield a variety of substituted benzoic acids.

Scientific Research Applications

2-chloro-5-[5-[(Z)-2-cyano-2-(4-nitrophenyl)ethenyl]furan-2-yl]benzoic acid has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its derivatives may have potential as bioactive compounds.

    Medicine: The compound could be explored for its potential pharmacological properties.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-chloro-5-[5-[(Z)-2-cyano-2-(4-nitrophenyl)ethenyl]furan-2-yl]benzoic acid depends on its specific application. In general, the compound may interact with molecular targets such as enzymes or receptors, leading to a biological response. The exact pathways involved would require further investigation through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-5-[5-[(Z)-2-cyano-2-(4-methylphenyl)ethenyl]furan-2-yl]benzoic acid
  • 2-chloro-5-[5-[(Z)-2-cyano-2-(4-methoxyphenyl)ethenyl]furan-2-yl]benzoic acid

Uniqueness

The uniqueness of 2-chloro-5-[5-[(Z)-2-cyano-2-(4-nitrophenyl)ethenyl]furan-2-yl]benzoic acid lies in its specific combination of functional groups, which can impart distinct chemical and physical properties. This makes it a valuable compound for various applications in research and industry.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-chloro-5-[5-[(Z)-2-cyano-2-(4-nitrophenyl)ethenyl]furan-2-yl]benzoic acid
Reactant of Route 2
Reactant of Route 2
2-chloro-5-[5-[(Z)-2-cyano-2-(4-nitrophenyl)ethenyl]furan-2-yl]benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.